molecular formula C12H18BrO3P B8675995 2-(Diethylphosphonomethyl)benzyl bromide CAS No. 50869-57-3

2-(Diethylphosphonomethyl)benzyl bromide

Cat. No. B8675995
M. Wt: 321.15 g/mol
InChI Key: FMKQTGASIKCHLL-UHFFFAOYSA-N
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Patent
US05179085

Procedure details

A suspension of sodium hydride (60% in oil, 1.4 g, 35 mmol) in anhydrous tetrahydrofuran (75 ml) is stirred under a nitrogen atmosphere and a solution of diethylphosphite (4.82 g, 34.9 mmol) in tetrahydrofuran (20 ml) is added dropwise. The reaction mixture is stirred an additional 20 minutes. A solution of 1,2-bis(bromomethyl)benzene (10.56 g, 40 mmol) in anhydrous tetrahydrofuran (150 ml) is treated dropwise with the solution of sodium diethylphosphite generated above. The reaction mixture is stirred 6.5 hours at room temperature, and then quenched with water and diluted with diethyl ether. The diethyl ether layer is separated, washed with water (2×100 ml), and dried over magnesium sulfate. After filtration and evaporation, the residue is chromatographed over silica gel (ethyl acetate as eluant) to give a clear oil (1.8 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10.56 g
Type
reactant
Reaction Step Three
Name
sodium diethylphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][P:6]([O-:10])[O:7][CH2:8][CH3:9])[CH3:4].[Br:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19]Br.C(OP([O-])OCC)C.[Na+]>O1CCCC1>[CH2:3]([O:5][P:6]([CH2:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH2:12][Br:11])(=[O:10])[O:7][CH2:8][CH3:9])[CH3:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.82 g
Type
reactant
Smiles
C(C)OP(OCC)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10.56 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)CBr
Name
sodium diethylphosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred an additional 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred 6.5 hours at room temperature
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
quenched with water
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The diethyl ether layer is separated
WASH
Type
WASH
Details
washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over silica gel (ethyl acetate as eluant)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=C(C=CC=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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